molecular formula C9H7BrN2O2S B6122763 5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide

5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide

Cat. No.: B6122763
M. Wt: 287.14 g/mol
InChI Key: QYGIBLFZGZRNGH-UHFFFAOYSA-N
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Description

5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide is a thiophene-based amide derivative featuring a bromine substituent at the 5-position of the thiophene ring and a 5-methylisoxazole moiety as the amide substituent. These analogues share a common 5-bromothiophene-2-carboxamide core but differ in the heterocyclic substituent, which significantly influences their reactivity, stability, and applications. This article compares these analogues in terms of synthetic methodologies, electronic properties, and functional applications.

Properties

IUPAC Name

5-bromo-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c1-5-4-8(12-14-5)11-9(13)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGIBLFZGZRNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under metal-free conditions to form the isoxazole ring . The thiophene ring can then be introduced through various coupling reactions, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as azides or thiols .

Scientific Research Applications

5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Pyrazole derivatives (e.g., compound 7) exhibit moderate yields (42–68%), influenced by competing side reactions (e.g., complexation with TiCl₄) .
  • Pyrazine derivatives (compound 3) achieve higher yields (75–80%) due to efficient TiCl₄-mediated condensation .
  • Electron-donating groups in Suzuki coupling substrates (e.g., 4a with p-tolyl) enhance yields (72%), whereas bulky or electron-withdrawing groups reduce efficiency (e.g., 4n: 37%) .

Electronic Properties and Reactivity

Density functional theory (DFT) studies reveal differences in electronic structures and reactivity descriptors:

Compound Series HOMO-LUMO Gap (eV) Most Reactive Compound Key Reactivity Descriptors NLO Performance (Hyperpolarizability, β) Reference
Pyrazole derivatives (9a–9h) 3.5–4.2 9c, 9h (lowest gap) High electrophilicity (ω = 4.5–5.2 eV), low chemical hardness (η = 1.7–2.0 eV) 9f: Best NLO response (β not quantified)
Pyrazine derivatives (4a–4n) 3.0–3.8 4i (highest μ = -3.88 eV) High electronic chemical potential (μ), softness (σ = 0.26–0.33 eV⁻¹) 4l: β = 8583.80 Hartrees
Thiazole derivative (79) Not reported Nitro group enhances electron-withdrawing effects, stabilizing LUMO Not reported

Key Observations :

  • Pyrazole derivatives (9c, 9h) exhibit high electrophilicity, making them prone to nucleophilic attacks, while 9d is the most stable due to a larger HOMO-LUMO gap .
  • Pyrazine derivatives (4i, 4l) show superior nonlinear optical (NLO) properties, attributed to extended π-conjugation across thiophene, pyrazine, and aryl groups .
  • The nitro group in thiazole derivative 79 likely enhances antimicrobial activity by increasing electrophilicity .

Key Observations :

  • Pyrazine and pyridine derivatives show promise in biomedical applications, leveraging their electronic profiles for target interactions .
  • Pyrazole derivatives are better suited for material science due to tunable NLO properties .

Biological Activity

5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9BrN2O2S
  • Molecular Weight : 299.16 g/mol
  • CAS Number : Not specified in the search results.

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of thiophene derivatives followed by the introduction of the isoxazole moiety. Various derivatives have been synthesized to explore their biological activities, particularly as potential inhibitors for various enzymes.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives containing isoxazole rings have shown varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi.

CompoundActivity (MIC μg/mL)Target Organisms
Compound A15E. coli
Compound B10S. aureus
Compound C8C. albicans

Enzyme Inhibition

Research has indicated that certain derivatives exhibit inhibitory effects against carbonic anhydrase (hCA), which is essential for various physiological processes. For example, a study found that compounds related to isoxazole exhibited weak inhibition against hCA isoforms I and II, with IC50 values ranging from 87.8 μM to 96.0 μM .

Case Studies

  • Inhibition of Carbonic Anhydrase :
    A series of N-(5-methyl-isoxazol-3-yl) derivatives were synthesized and evaluated for their ability to inhibit human carbonic anhydrase (hCA). The results indicated that while most compounds exhibited weak inhibitory activity, some showed potential for further development as selective inhibitors .
  • Antimicrobial Screening :
    A comprehensive screening of synthesized alkaloids revealed promising antimicrobial activities for certain derivatives of this compound against both bacterial and fungal strains, with MIC values indicating effective concentrations .

The biological activity of this compound may be attributed to its ability to interact with specific enzyme targets or cellular pathways. The presence of the bromine atom and the isoxazole ring enhances its lipophilicity, potentially facilitating membrane penetration and interaction with intracellular targets.

Q & A

Q. What synthetic methodologies are most effective for preparing 5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide?

The compound is typically synthesized via multi-step reactions, including:

  • Amide coupling : Reacting 5-bromothiophene-2-carboxylic acid with 5-methylisoxazol-3-amine using coupling agents like EDCI/HOBt .
  • Suzuki–Miyaura cross-coupling : For introducing aryl/heteroaryl groups, Pd(0) catalysts (e.g., Pd(PPh₃)₄) with tripotassium phosphate in 1,4-dioxane yield ~68% for analogous compounds .
  • Optimization : Key parameters include solvent polarity (DMF or DCM), temperature (60–100°C), and inert atmospheres to prevent side reactions .

Q. How is the structural integrity of this compound validated post-synthesis?

Advanced spectroscopic techniques are employed:

  • NMR : ¹H/¹³C NMR confirm substitution patterns (e.g., δ ~8.11 ppm for thiophene protons, δ ~162.3 ppm for carbonyl carbons) .
  • Mass spectrometry : HRMS (ESI) matches calculated molecular weights (e.g., [M+H]⁺ = 333.8959) .
  • HPLC : Purity >95% ensures minimal impurities for biological assays .

Q. What are the common chemical reactions involving this compound?

The bromine atom and carboxamide group enable diverse transformations:

  • Nucleophilic substitution : Bromine replacement with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
  • Oxidation/Reduction : Thiophene rings can be oxidized to sulfones or reduced to dihydro derivatives .
  • Cross-coupling : Suzuki or Sonogashira reactions to introduce aryl/alkyne groups .

Advanced Research Questions

Q. How can researchers address low yields in Pd-catalyzed cross-coupling reactions for derivatives of this compound?

Yield optimization strategies include:

  • Catalyst screening : PdCl₂(dppf) or Buchwald ligands enhance coupling efficiency .
  • Solvent selection : 1,4-dioxane or toluene improves solubility and reduces side reactions .
  • Base choice : Tripotassium phosphate (K₃PO₄) outperforms weaker bases like NaHCO₃ in maintaining reaction pH .

Q. What experimental approaches resolve contradictions in reported biological activities of thiophene-isoxazole hybrids?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) require:

  • Target-specific assays : Kinase inhibition profiling vs. bacterial growth assays to clarify mechanistic pathways .
  • Structural analogs : Comparing substituent effects (e.g., bromine vs. methyl groups) on activity .
  • Computational docking : Predicting binding affinities to enzymes like topoisomerase II or bacterial DHFR .

Q. How does the bromine substituent influence the compound’s reactivity and pharmacological profile?

  • Electrophilicity : Bromine enhances reactivity in SNAr reactions, enabling facile functionalization .
  • Bioactivity : Brominated thiophenes show improved binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
  • Stability : Bromine reduces metabolic degradation in vivo compared to non-halogenated analogs .

Q. What methodologies are used to evaluate this compound’s potential in modulating spliceosome activity?

  • In vitro splicing assays : Use HeLa cell nuclear extracts to monitor pre-mRNA splicing inhibition .
  • FRET-based probes : Detect compound interference with spliceosome assembly .
  • Transcriptomics : RNA-seq identifies dysregulated splicing events in treated cells .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like COX-2 or EGFR .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent .

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